![molecular formula C16H14O B14275734 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one CAS No. 169393-49-1](/img/structure/B14275734.png)
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylethynyl)bicyclo[321]oct-2-en-8-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenylethynyl group attached to a bicyclo[321]oct-2-en-8-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.2.1]oct-2-en-8-one core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Phenylethynyl Group Introduction: The phenylethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the bicyclic core with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the phenylethynyl group.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenylethynyl moiety.
科学的研究の応用
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Medicinal Chemistry:
作用機序
The mechanism of action of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]oct-2-en-8-one: Lacks the phenylethynyl group, making it less versatile in terms of functionalization.
Bicyclo[2.2.2]oct-2-ene: A similar bicyclic compound but with a different ring structure, leading to different chemical properties.
Phenylethynyl derivatives: Compounds with phenylethynyl groups attached to different cores, offering varying reactivity and applications.
Uniqueness
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one is unique due to the combination of its bicyclic core and phenylethynyl group. This combination provides a balance of structural rigidity and functional versatility, making it valuable for a wide range of applications in chemistry, biology, and materials science.
特性
CAS番号 |
169393-49-1 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
2-(2-phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one |
InChI |
InChI=1S/C16H14O/c17-16-14-9-8-13(15(16)11-10-14)7-6-12-4-2-1-3-5-12/h1-5,8,14-15H,9-11H2 |
InChIキー |
FNRGFSTVBNANBY-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=CCC1C2=O)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
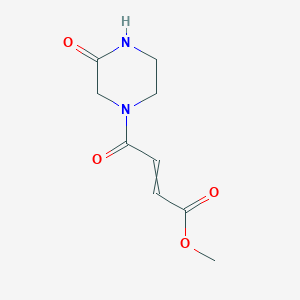
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
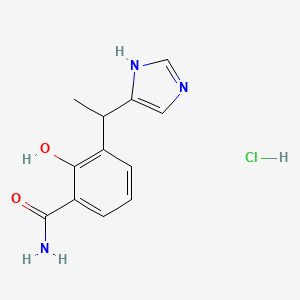
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
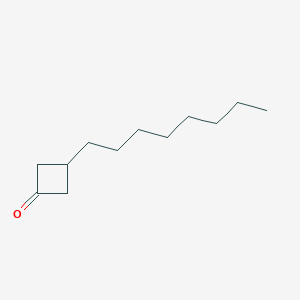
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
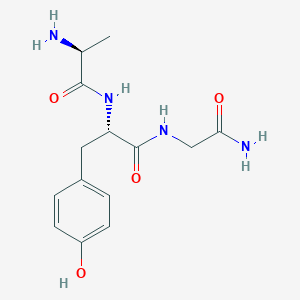
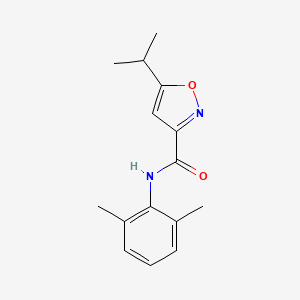
![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
